Product packaging for BDP FL tetrazine(Cat. No.:)

BDP FL tetrazine

Cat. No.: B1192291
M. Wt: 475.31
InChI Key: ZDYCNCTWMHFBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions provide a way to label and visualize specific molecules in their natural environment. A key reaction within this field is the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is among the fastest known bioorthogonal reactions. lumiprobe.comnih.gov

The IEDDA reaction typically involves a diene, such as tetrazine, and a dienophile, often a strained alkene like trans-cyclooctene (B1233481) (TCO) or cyclopropene. lumiprobe.comlumiprobe.com BDP FL tetrazine serves as the tetrazine component in this reaction. The tetrazine ring system is highly reactive towards these strained dienophiles, leading to a rapid and highly selective cycloaddition. lumiprobe.comnih.gov The methyl-substituted tetrazine on the BDP FL compound offers greater stability in aqueous buffers compared to unsubstituted tetrazines, which is a significant advantage for experiments conducted in biological media. lumiprobe.comacs.org This reaction's speed and selectivity allow for the precise labeling of biomolecules that have been pre-functionalized with a suitable dienophile. lumiprobe.com

Significance of this compound as a Bioorthogonal Probe

The significance of this compound lies in its dual function as both a reactive handle for bioorthogonal chemistry and a high-performance fluorophore. The BDP FL core is a bright and highly photostable dye that fluoresces in the 488 nm channel, comparable to fluorescein (B123965) (FAM). lumiprobe.comlumiprobe.com BODIPY dyes, in general, are known for their high molar absorptivity, high fluorescence quantum yields, and relative insensitivity to the polarity of their environment. mdpi.comresearchgate.netcolab.ws

A crucial feature of this compound is its function as a "turn-on" or activatable probe. harvard.edu In its unreacted state, the tetrazine moiety quenches the fluorescence of the attached BDP FL dye. harvard.edunih.gov This quenching effect is wavelength-dependent and particularly effective for fluorophores with emission spectra between 400-600 nm. harvard.edu Upon successful IEDDA reaction with a dienophile like trans-cyclooctene, the tetrazine is consumed, and the electronic interaction causing the quenching is eliminated. harvard.edu This process restores the fluorescence of the BDP dye, leading to a substantial increase in the fluorescent signal, in some cases by more than a thousand-fold. harvard.edunih.gov This turn-on mechanism provides a very high signal-to-noise ratio, as the probe only becomes brightly fluorescent upon reacting with its specific target, minimizing background from unreacted probes. harvard.edu

Research Scope and Focus of this compound Studies

The unique properties of this compound make it a versatile tool for a wide range of research applications. Its primary use is in the fluorescent labeling and imaging of biomolecules within living cells. lumiprobe.comharvard.edu Researchers can genetically or chemically introduce a strained alkene, such as trans-cyclooctene, into a specific protein, nucleic acid, or other cellular component. nih.govacs.org Subsequent introduction of this compound allows for the specific and covalent labeling of the target molecule, enabling its visualization through fluorescence microscopy. acs.orgharvard.edu

Specific research applications include:

Live-cell imaging: Its ability to function as a turn-on probe makes it ideal for imaging small molecules and proteins inside living cells with minimal background fluorescence. harvard.edu

Drug delivery assays: Studies have utilized this compound in fluorescence-based assays to quantify the uptake and delivery of drugs into bacteria. researchgate.net In one such assay, unreacted bioorthogonal probes were quantified by their reaction with the tetrazine dye, providing an indirect measure of drug accumulation. researchgate.net

Membrane protein studies: The probe has been used to fluorescently label membrane proteins, such as G protein-coupled receptors (GPCRs), in living cells. This allows for detailed studies of protein trafficking and processing. acs.org

Nucleic acid labeling: The IEDDA reaction involving tetrazine probes is a prominent method for labeling DNA and RNA in vitro and within cells for imaging and FRET (Förster resonance energy transfer) studies. nih.gov

The ongoing development of tetrazine-based probes focuses on creating even brighter and faster-reacting molecules to further enhance their utility in exploring complex biological systems. harvard.edunih.gov

Data Tables

Table 1: Physicochemical and Photophysical Properties of this compound

Property Value Source(s)
Molecular Formula C₂₄H₂₄BF₂N₇O lunanano.casapphirebioscience.cominvivochem.com
Molecular Weight 475.30 g/mol invivochem.com
Appearance Solid invivochem.com
Solubility Good in DMSO, DMF, DCM medchemexpress.comsapphirebioscience.com
Excitation Maximum (post-reaction) ~490 nm mdpi.com
Emission Maximum (post-reaction) ~512 nm mdpi.com

| Key Feature | Fluorescence is quenched pre-reaction and "turns on" post-reaction with a dienophile. | harvard.edunih.gov |

Table 2: this compound in Bioorthogonal Reactions

Feature Description Source(s)
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA) lumiprobe.comlumiprobe.com
Reactants This compound (as the diene) reacts with a strained dienophile. lumiprobe.com
Common Dienophiles trans-Cyclooctenes (TCO), cyclopropenes, other strained cycloolefins. lumiprobe.comlumiprobe.comsapphirebioscience.com
Key Characteristics - Exceptionally fast reaction kinetics.- Highly selective.- Bioorthogonal (does not interfere with native biological processes).- The methyltetrazine group enhances stability in aqueous solutions. lumiprobe.comnih.govacs.org

| Result | Forms a stable covalent bond between the probe and the target molecule. | lumiprobe.com |

Properties

Molecular Formula

C24H24BF2N7O

Molecular Weight

475.31

IUPAC Name

3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)propanamide

InChI

InChI=1S/C24H24BF2N7O/c1-15-12-16(2)33-22(15)13-21-9-8-20(34(21)25(33,26)27)10-11-23(35)28-14-18-4-6-19(7-5-18)24-31-29-17(3)30-32-24/h4-9,12-13H,10-11,14H2,1-3H3,(H,28,35)

InChI Key

ZDYCNCTWMHFBDF-UHFFFAOYSA-N

SMILES

CC1=CC(C)=[N+]2C1=CC3=CC=C(CCC(NCC4=CC=C(C5=NN=C(C)N=N5)C=C4)=O)N3[B-]2(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Synthetic Methodologies and Molecular Design Strategies for Bdp Fl Tetrazine Probes

Synthetic Pathways for BDP FL Tetrazine Derivatives

The synthesis of this compound probes involves two core challenges: the construction of the tetrazine ring itself and its efficient conjugation to the BDP FL fluorophore core. The methodologies employed range from direct C-C bond formation to multi-step pathways involving advanced catalytic systems.

Direct conjugation strategies aim to create the most compact probe possible by forming a direct bond between the BDP FL fluorophore and the tetrazine ring. This approach is critical for achieving maximal fluorescence quenching through efficient electronic coupling. One of the primary methods for achieving this is through C-C bond-forming reactions that link the tetrazine directly to the BODIPY core. amrescoinc.cn

Research by Weissleder and colleagues demonstrated that directly conjugating a tetrazine to a BODIPY fluorophore results in a highly effective fluorogenic probe with a significant fluorescence turn-on ratio. amrescoinc.cn This strategy minimizes the distance between the fluorophore and the quencher (the tetrazine), which is a prerequisite for quenching mechanisms like Through-Bond Energy Transfer (TBET). amrescoinc.cn The synthesis may involve metal-catalyzed cross-coupling reactions, where a functionalized BDP FL core (e.g., a halogenated or boronate ester derivative) is coupled with a corresponding functionalized tetrazine.

The synthesis of the tetrazine moiety itself, particularly unsymmetrical tetrazines required for these probes, has evolved significantly. Traditional methods like the Pinner reaction, which involves the condensation of imidoesters with hydrazine (B178648), have been supplemented by more advanced and versatile techniques. mdpi.comlumiprobe.com These modern methods provide greater access to a wide range of functionalized tetrazines suitable for conjugation to fluorophores. lumiprobe.comresearchgate.net

Advanced synthetic approaches include:

Metal-Catalyzed "Pinner-Like" Reactions : To overcome limitations of classical methods, metal catalysts such as Zinc triflate (Zn(OTf)₂) and Nickel triflate (Ni(OTf)₂) are used as Lewis acids. lumiprobe.com These catalysts promote the reaction between less reactive alkyl nitriles and hydrazine, expanding the scope of accessible tetrazine structures. lumiprobe.comresearchgate.net

Thiol-Catalyzed Reactions : A significant advancement is the use of thiol-containing organocatalysts. lumiprobe.com This method allows for the synthesis of unsymmetrical tetrazines at room temperature using hydrazine hydrate, avoiding the need for more hazardous anhydrous hydrazine and broadening the range of compatible functional groups. lumiprobe.comresearchgate.net

Metal-Catalyzed Cross-Coupling : For building unsymmetrical 3,6-disubstituted tetrazines, various metal-catalyzed cross-coupling reactions are employed. mdpi.comrsc.org Reactions such as the Suzuki, Sonogashira, and Liebeskind-Srogl cross-couplings allow for the precise installation of different substituents onto a tetrazine scaffold, providing a versatile platform for attaching the BDP FL core or other modifying groups. lumiprobe.comrsc.org

Synthetic ApproachReagents & ConditionsKey Advantages
Pinner Reaction Imidoesters, Hydrazine, followed by oxidationClassical, foundational method for tetrazine synthesis.
Metal-Catalyzed Nitriles, Hydrazine, Lewis Acid catalysts (e.g., Zn(OTf)₂, Ni(OTf)₂)Expands substrate scope to include less reactive nitriles. lumiprobe.comresearchgate.net
Thiol-Catalyzed Nitriles, Hydrazine Hydrate, Thiol OrganocatalystMild, room-temperature conditions; avoids hazardous reagents. lumiprobe.comresearchgate.net
Cross-Coupling Functionalized Tetrazines (e.g., 3-chloro-tetrazine), Boronic Acids (Suzuki) or Thioethers (Liebeskind-Srogl), Metal Catalyst (e.g., Pd, Ag)High versatility for creating unsymmetrical tetrazines with diverse functionalities. lumiprobe.comrsc.org

Direct Conjugation Approaches for this compound Synthesis

Rational Design Principles for this compound Probes

The exceptional performance of this compound probes is not accidental; it is the result of careful molecular design. Key principles focus on optimizing the probe's reaction efficiency, maximizing its fluorogenic response, and tailoring its structure for specific experimental needs.

While direct conjugation is often preferred for maximizing fluorogenicity, the use of chemical linkers or spacers between the BDP FL dye and the tetrazine moiety is an important design consideration. Although many high-performance probes feature a direct bond, linkers such as a C6 aminohexanoic acid chain can be incorporated. lumiprobe.com

The remarkable fluorogenicity of this compound is primarily governed by a quenching mechanism known as Through-Bond Energy Transfer (TBET). mdpi.comlumiprobe.com In this design, the BDP FL core acts as the fluorescent donor and the tetrazine ring functions as the acceptor or quencher.

For TBET to be effective, the donor and acceptor must be in close proximity and have a specific geometric orientation that facilitates strong electronic communication, a condition perfectly met by direct conjugation. mdpi.com In the probe's "dark" state, the excited-state energy of the BDP FL fluorophore is efficiently transferred to the tetrazine moiety, where it is dissipated non-radiatively. This process effectively quenches the fluorescence.

The IEDDA reaction with a dienophile like TCO is the trigger for the fluorescence "turn-on". mdpi.com The reaction converts the aromatic tetrazine ring into a non-aromatic dihydropyrazine. researchgate.net This chemical transformation disrupts the electronic system of the quencher, breaking the pathway for TBET. With the quenching mechanism disabled, the BDP FL fluorophore is free to fluoresce brightly upon excitation. lumiprobe.com This process is highly efficient, with some BODIPY-tetrazine probes exhibiting a fluorescence increase of up to 1000-fold upon reaction. lumiprobe.com

To improve the utility and performance of this compound probes, specific structural modifications are often made to both the fluorophore and the tetrazine components.

A key modification to the tetrazine moiety is the addition of a methyl group to create a methyltetrazine derivative. alabiolab.ro This simple modification significantly enhances the probe's stability in aqueous physiological buffers compared to unsubstituted tetrazine, preventing premature degradation while maintaining the exceptionally fast kinetics of the IEDDA reaction. alabiolab.ro

Furthermore, the BDP FL core itself can be modified to tune the probe's spectral properties. The BODIPY platform is highly versatile, and by making structural changes to the dye, derivatives with different absorption and emission wavelengths can be created. This allows for the development of a palette of tetrazine probes (e.g., BDP TMR tetrazine, BDP R6G tetrazine) that are compatible with different laser lines and filter sets, enabling multicolor imaging experiments. lumiprobe.comresearchgate.net These modifications enhance the functionality of the probes, expanding their application in diverse and complex research settings.

PropertyThis compound (Before Reaction)BDP FL-Dihydropyrazine Adduct (After IEDDA Reaction)
Fluorescence State Quenched ("Dark")Highly Fluorescent ("Bright")
Quenching Mechanism Through-Bond Energy Transfer (TBET) mdpi.comlumiprobe.comQuenching mechanism is disabled.
Approx. Excitation Max (λex) ~503 nm~503 nm
Approx. Emission Max (λem) Minimal Emission~525 nm
Fluorescence Turn-On Ratio -Up to 1000-fold increase reported for BODIPY-tetrazine probes. lumiprobe.com

Modulation of Fluorophore-Tetrazine Electronic Coupling for Optimal Fluorogenicity

Integration of this compound with Advanced Research Materials

The exceptional bioorthogonal reactivity of this compound, primarily through the inverse-electron-demand Diels-Alder (iEDDA) reaction, has positioned it as a critical component for the functionalization of advanced research materials. nih.govmdpi.com Its ability to form stable conjugates with molecules bearing strained dienophiles, such as trans-cyclooctenes (TCO), under physiological conditions allows for the precise labeling and tracking of complex systems. broadpharm.comlumiprobe.com This integration endows materials like nanoparticles, liposomes, and metal-organic frameworks with fluorescent properties, enabling new applications in targeted delivery, cellular imaging, and diagnostics. The methyltetrazine group often included in this compound enhances the compound's stability in aqueous buffers while maintaining rapid reaction kinetics. lumiprobe.combroadpharm.com

The core of this integration lies in "click chemistry," a set of reactions that are rapid, specific, and high-yield. lumiprobe.com The iEDDA reaction between a tetrazine (like this compound) and a strained alkene (like TCO) is one of the fastest known bioorthogonal reactions, proceeding without the need for a copper catalyst, which is often toxic to living cells. broadpharm.com This efficiency makes it ideal for labeling biomolecules at low concentrations and for constructing advanced bio-hybrid materials. broadpharm.com

Functionalization of Nanoparticles and Liposomes

This compound is frequently used to impart fluorescence to nanoparticle-based systems for tracking their interaction with biological entities. Researchers have developed bioorthogonal fluorescence-based assays to study the uptake and delivery of compounds in bacteria. medchemexpress.comresearchgate.net In one such assay, liposomes were used to deliver azide-functionalized compounds into E. coli. The amount of compound taken up was quantified by reacting the remaining unreacted biotin-conjugated bicyclononyne (BCN-biotin) with this compound. researchgate.net This study demonstrated that formulating compounds into cationic liposomes improved their uptake into the bacterial periplasm, providing valuable insights into nanoparticle-mediated delivery mechanisms. researchgate.net

In other research, the surface of silica (B1680970) nanoparticles (SiO2 NPs) has been functionalized to study cellular uptake dynamics. For example, cell stimulation with epidermal growth factor (EGF) was shown to facilitate the uptake of 59 nm fluorescently labeled SiO2-BDP FL NPs. mdpi.com This demonstrates the utility of this compound as a reporter for investigating the influence of particle size and targeting ligands on endocytosis pathways. mdpi.com

The table below summarizes examples of nanoparticles integrated with this compound for research applications.

Advanced MaterialIntegrated ProbeApplicationKey Research FindingReference
Cationic LiposomesThis compoundAssessing compound uptake in E. coliFormulation into cationic liposomes enhanced the uptake of azide-functionalized compounds into the bacterial periplasm. researchgate.net
Silica Nanoparticles (SiO2 NPs)SiO2-BDP FL NPsStudying nanoparticle uptake by cellsEGF stimulation facilitated the uptake of 59 nm NPs, highlighting the role of growth factors in cellular uptake mechanisms. mdpi.com
Self-Assembling NanoparticlesThis compound (via TCO ligation)Pretargeted dual-modal imaging (Fluorescence & MRI)In situ self-assembly of TCO-bearing nanoparticles in tumors allowed for subsequent capture of tetrazine-labeled imaging agents. acs.org
Metal-Organic Frameworks (MOFs)Tetrazine-BDP derivativesPhotodynamic therapy and wound healingIncorporating a tetrazine-BDP derivative into a MOF enhanced ROS generation for antibacterial applications. researchgate.net

Creation of Advanced Imaging and Therapeutic Platforms

The integration of this compound extends to the development of sophisticated, multi-component systems for theranostics. One innovative strategy involves pretargeted imaging, where a tumor-targeting agent carrying a reactive handle is administered first, followed by a smaller, fast-clearing imaging probe. A small-molecule probe containing both TCO and biotin (B1667282) (P-Cy-TCO&Bio) was designed to self-assemble into nanoparticles on tumor cell membranes. acs.org These nanoparticles, rich in TCO groups, could then capture a tetrazine-labeled agent, such as a Gd-chelate for MRI or another fluorescent dye, via the iEDDA reaction for dual-modal imaging. acs.org

Furthermore, the principles of BDP-tetrazine chemistry have been applied to create photosensitive metal-organic frameworks (MOFs). While not always using the specific "FL" variant, researchers have incorporated tetrazine-BDP derivatives into MOFs to act as potent electron acceptors. researchgate.net This design enhances the generation of reactive oxygen species (ROS) under visible light, creating a platform with dual-action capabilities for combating drug-resistant bacteria and promoting wound healing. researchgate.net This research highlights the versatility of the tetrazine-BDP core structure in the design of advanced therapeutic materials.

Mechanistic Characterization of Bdp Fl Tetrazine Reactivity

Kinetics of Inverse Electron-Demand Diels-Alder (IEDDA) Reaction with BDP FL Tetrazine

The cornerstone of this compound's utility is its participation in the inverse electron-demand Diels-Alder (IEDDA) reaction. This cycloaddition, occurring between an electron-poor diene (the tetrazine) and an electron-rich dienophile, is noted for its exceptional speed and biocompatibility. ru.nlresearchgate.net The reaction is considered one of the fastest among all known click chemistry reactions. lumiprobe.com

This compound is engineered to react swiftly with dienophiles that possess significant ring strain, such as trans-cyclooctenes (TCOs) and cyclopropenes. lumiprobe.comlumiprobe.comlunanano.ca The IEDDA reaction between tetrazines and TCO is recognized as one of the most rapid bioorthogonal reactions available. ru.nlrsc.org The reaction rates are often orders of magnitude greater than those of other bioconjugation methods, allowing for quantitative conversions within seconds at sub-millimolar concentrations. lumiprobe.comlumiprobe.comrsc.org

The choice of dienophile significantly influences the reaction kinetics. For instance, the reaction of a dipyridyl-tetrazine with TCO has been measured to have a second-order rate constant of approximately 2000 M⁻¹s⁻¹ in aqueous methanol. researchgate.net Studies comparing dienophiles have shown that mono-substituted tetrazines can react with TCO over 30 times faster than with cyclopropene. researchgate.net The high reactivity of these strained systems is crucial for applications like live-cell imaging, where rapid labeling is necessary to capture dynamic biological processes. jove.com

Table 1: Comparative Reactivity of Dienophiles with Tetrazines This table presents generalized comparative data on the reaction kinetics between various tetrazines and common dienophiles. The specific rates can vary based on substituents and reaction conditions.

DienophileTypical Second-Order Rate Constant (k₂) with Tetrazines (M⁻¹s⁻¹)Key Characteristics
Trans-cyclooctene (B1233481) (TCO) 10³ - 10⁶Extremely fast kinetics, widely used for in vivo applications. ru.nlnih.gov
Cyclopropene 10¹ - 10²Fast kinetics, though generally slower than TCO; smaller size can be advantageous. researchgate.netresearchgate.net
Bicyclononyne (BCN) 1 - 10²Strained alkyne with good reactivity, rates are highly dependent on tetrazine substituents. ru.nlnih.govrsc.org
Norbornene 1 - 10Moderately reactive, useful when slower, more controlled reactions are desired. researchgate.netnih.gov

The structure of the tetrazine itself is a critical determinant of both its reactivity and stability. This compound is specifically a methyltetrazine derivative. lumiprobe.comlumiprobe.comlumiprobe.com This substitution has profound effects. Generally, tetrazines with electron-withdrawing substituents exhibit faster reaction rates because these groups lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap with the dienophile's Highest Occupied Molecular Orbital (HOMO). researchgate.netnih.gov Conversely, bulky substituents can introduce steric hindrance that slows the reaction, an effect that can be exploited to tune reactivity between different dienophiles like TCO and cyclopropene. researchgate.net

While unsubstituted tetrazines can be more reactive, they often suffer from lower stability in aqueous biological environments. researchgate.netnih.gov The methyl group in this compound enhances its stability in buffers and plasma compared to its unsubstituted counterparts. lumiprobe.comlumiprobe.comnih.gov This increased stability is crucial for bioorthogonal applications, as it minimizes non-specific degradation of the probe that could lead to background fluorescence. nih.govmdpi.com For example, studies on radiolabeled tetrazines showed that a methyltetrazine derivative was significantly more stable over 180 minutes in both phosphate-buffered saline (PBS) and plasma than the corresponding unsubstituted H-tetrazine. nih.gov

Table 2: Stability of Methyltetrazine vs. Unsubstituted Tetrazine Data adapted from stability tests of ¹⁸F-labeled tetrazines in PBS and plasma at 37°C. nih.gov

CompoundMedium% Intact after 180 min
[¹⁸F]MeTz (Methyltetrazine) PBS98%
[¹⁸F]HTz (Unsubstituted Tetrazine) PBS85%
[¹⁸F]MeTz (Methyltetrazine) Plasma92%
[¹⁸F]HTz (Unsubstituted Tetrazine) Plasma77%

Reaction Rate Studies with Strained Dienophiles (e.g., Trans-Cyclooctenes, Cyclopropenes)

Fluorogenic Mechanisms of this compound Activation

A key feature of this compound is its fluorogenic nature; it is largely non-fluorescent until it reacts with a dienophile, whereupon its fluorescence is "turned on". mdpi.comchemrxiv.org This property is highly advantageous for imaging as it minimizes background signals from unreacted probes. mdpi.com

In its unreacted state, the fluorescence of the BDP FL core is efficiently quenched by the attached tetrazine moiety. mdpi.com Several photophysical mechanisms have been proposed to explain this quenching. rsc.org

Förster Resonance Energy Transfer (FRET): An early and common explanation is that energy is transferred non-radiatively from the excited BDP FL fluorophore (the donor) to the tetrazine (the acceptor), which then dissipates the energy without emitting light. mdpi.com

Photoinduced Electron Transfer (PET): In some cases, quenching can occur via the transfer of an electron between the fluorophore and the tetrazine. Studies suggest that while the initial tetrazine may quench via FRET, its reaction products might engage in residual quenching through a PET mechanism. nih.gov

Energy Transfer to a Dark State (ETDS) / Internal Conversion to a Dark State (ICDS): More recent quantum chemical models propose a generalized mechanism where the quenching efficiency is dictated by energy transfer to a non-emissive "dark state" of the tetrazine. rsc.orgrsc.org These models emphasize that factors like a short distance and proper orientation between the fluorophore and the tetrazine are critical for maximizing the quenching effect. rsc.org

The "turn-on" of fluorescence occurs when the IEDDA reaction consumes the tetrazine ring, thereby eliminating its quenching effect and liberating the BDP FL dye to fluoresce brightly. rsc.orgrsc.org This activation can result in a dramatic increase in fluorescence intensity, with some BODIPY-tetrazine systems reporting enhancements of 15- to 20-fold, and specially designed probes showing increases of over a thousand-fold. mdpi.comnih.gov

The mechanism of activation, particularly with TCO, is nuanced. The initial cycloaddition rapidly forms a 4,5-dihydropyridazine product which is highly fluorescent. bham.ac.uk However, this intermediate can slowly tautomerize into a 1,4-dihydropyridazine species that is only weakly fluorescent. bham.ac.uk This process explains the experimental observation of a transient fluorescence peak that diminishes over time. On a much slower timescale (hours to days), this less fluorescent intermediate may be oxidized to a stable and highly fluorescent pyridazine (B1198779) product, potentially recovering the signal. bham.ac.uk This complex activation profile is an important consideration for quantitative imaging studies. In contrast, the reaction with alkynes like BCN leads directly to a stable pyridazine, resulting in a steady and sustained increase in fluorescence. bham.ac.uknih.gov

Table 3: Example Fluorescence Turn-On Ratios for Tetrazine Probes This table provides examples of reported fluorescence enhancement upon reaction.

Tetrazine Probe TypeDienophileReported Fluorescence Increase (Fold)Reference
BODIPY-FL-TetrazineStrained Alkene15 - 20 mdpi.com
Optimized BODIPY-TetrazineStrained Alkene> 1000 nih.gov
Tetrazine-Bicyclononyne ReactionBicyclononyne (BCN)Up to 900 nih.gov

Investigating Fluorescence Quenching Mechanisms (e.g., Energy Transfer, Internal Conversion, Electron/Charge Transfer)

Bioorthogonality and Selectivity of this compound in Biological Research Environments

The defining characteristic of a bioorthogonal reaction is its ability to proceed within a living system without interfering with or being influenced by the myriad of native biochemical processes. The IEDDA reaction involving this compound exemplifies this principle through its exceptional selectivity and biocompatibility. lumiprobe.comresearchgate.net

The tetrazine-dienophile reaction is highly specific, showing no cross-reactivity with endogenous functional groups like amines, thiols, or carboxylates found on biomolecules. This selectivity allows for the precise labeling of target molecules that have been pre-functionalized with a strained alkene or alkyne. jove.comacs.org Numerous studies have demonstrated the successful use of this compound and its analogues for live-cell imaging of specific proteins and microproteins, with minimal background fluorescence and no apparent perturbation of the cellular environment. jove.comacs.orgacs.org The cell-permeable nature of this compound further enables the labeling of intracellular targets. acs.org

The stability of the probe is paramount for true bioorthogonality. An unstable probe could decompose and generate a fluorescent signal in the absence of the target dienophile, leading to false-positive results. mdpi.com As discussed previously, the methyl-substitution on this compound confers enhanced stability in biological media compared to unsubstituted tetrazines, making it a more reliable tool for selective labeling in complex biological research environments. lumiprobe.comnih.gov

Strategies for Minimizing Non-Specific Interactions and Background Noise in Research Assays

While this compound is highly specific, achieving the highest signal-to-noise ratio in fluorescence-based assays requires strategies to minimize non-specific binding and background fluorescence.

One source of background signal can be the unreacted this compound probe itself, which may exhibit some residual fluorescence. rsc.org Effective strategies to mitigate this and other sources of noise include:

Thorough Washing: Implementing rigorous washing steps after the labeling reaction is critical to remove any unbound this compound probes. Protocols often recommend multiple washes with buffers that may contain low concentrations of detergents or solvents like DMSO to ensure complete removal of non-specifically associated dye. jove.com

Use of Fluorogenic Probes: An advanced strategy involves using fluorogenic tetrazine dyes. These probes are designed to be minimally fluorescent (quenched) in their unreacted state and experience a significant increase in fluorescence only after they have reacted with their target dienophile. This "turn-on" mechanism inherently reduces background noise from any unreacted probes that were not removed during washing steps. rsc.org

Computational Optimization of Tetrazine Structure: Researchers are using computational chemistry to design next-generation tetrazines. rsc.org The goal is to fine-tune the electronic properties of the tetrazine ring to maximize its reaction rate with the intended strained alkene while simultaneously minimizing its reactivity towards potential off-targets, such as biological nucleophiles. rsc.org

Blocking and Competition: In complex experimental setups, such as those involving cell lysates or whole-cell imaging, pre-treating the sample with a blocking agent can reduce non-specific binding sites. Furthermore, competition assays, where an unlabeled version of a component is added, can be used to confirm the specificity of the fluorescent signal. nih.gov

Strategy Mechanism Primary Target of Noise Reduction
Thorough Washing Physical removal of unbound probes. jove.comUnreacted this compound; non-specifically bound probes.
Fluorogenic Probes Chemical "turn-on" of fluorescence upon reaction. rsc.orgBackground fluorescence from unreacted probes.
Computational Design Enhancing the reactivity/stability profile of the tetrazine. rsc.orgUnwanted side reactions with biological nucleophiles.
Assay Optimization Adjusting parameters like concentration and incubation time. researchgate.netNon-specific binding and probe-related artifacts.
Blocking/Competition Saturating non-specific binding sites or validating signal specificity. nih.govNon-specific binding to surfaces or biomolecules.

This table outlines key strategies employed in research assays to minimize background noise and non-specific interactions when using this compound.

Advanced Research Applications of Bdp Fl Tetrazine in Chemical Biology and Biomedical Sciences

Quantitative and Qualitative Bioimaging Methodologies

The application of BDP FL tetrazine in bioimaging allows for both quantitative and qualitative studies of biological structures and processes. Its fluorogenic nature upon reaction with a dienophile means that fluorescence is significantly enhanced after successful labeling, enabling wash-free imaging and reducing background signal mdpi.comnih.gov.

Live-Cell Labeling and Real-Time Tracking in Biological Systems

This compound is effectively utilized for labeling targets in live cells, facilitating real-time monitoring of dynamic biological events acs.orgwordpress.com. The bioorthogonal IEDDA reaction is biocompatible and fast, allowing for efficient labeling even at low concentrations within the cellular environment nih.govacs.orgacs.org. This capability has been demonstrated in studies tracking the localization and movement of proteins acs.orgwordpress.comjove.com. For instance, it has been used to label bacterial secreted effector proteins in host cells, enabling their visualization and tracking during infection jove.com. Studies have also shown its utility in tracking microproteins in live mammalian cells acs.org.

Development of Multiplexed Imaging Strategies using this compound

The orthogonality of the tetrazine ligation reaction allows for its integration into multiplexed imaging strategies. By using different bioorthogonal reactions or fluorophores with distinct spectral properties, researchers can simultaneously label and image multiple targets within the same cell or tissue nih.gov. While this compound operates in the green spectrum, other BDP variants or different classes of fluorophores conjugated to tetrazines or other bioorthogonal handles can be used in parallel for multicolor imaging lumiprobe.com. The design of tetrazine probes with mutually orthogonal reactivity enables the simultaneous visualization of multiple subcellular structures nih.gov.

Application of this compound in Super-Resolution Microscopy Techniques (e.g., dSTORM)

This compound is suitable for use in super-resolution microscopy techniques, such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) jove.com. Super-resolution microscopy overcomes the diffraction limit of conventional light microscopy, allowing for imaging with nanoscale resolution bio-techne.combruker.comthermofisher.com. The bright and photostable nature of the BODIPY FL fluorophore, combined with the specific and efficient labeling provided by the tetrazine moiety, makes it possible to precisely localize individual labeled molecules, a fundamental requirement for techniques like dSTORM bio-techne.combruker.com. This has been applied to visualize the subcellular localization of proteins with high resolution jove.com.

Probing Intracellular Environments and Dynamics for Research Purposes

BODIPY dyes, including the FL variant, are known for their sensitivity to the local environment, such as changes in microviscosity mdpi.com. While this compound's primary function is labeling via click chemistry, the properties of the BODIPY FL fluorophore itself can potentially provide insights into the intracellular environment where the labeling reaction occurs or where the labeled target resides mdpi.com. The fluorescence intensity of BODIPY dyes can vary based on their localization, offering a means to analyze changes in microviscosity in different cellular compartments mdpi.com.

Imaging of Specific Biomolecules (Proteins, Lipids, Nucleic Acids)

This compound, through its conjugation to molecules that target specific biomolecules or via genetic encoding strategies, can be used to image proteins, lipids, and nucleic acids researchgate.netnih.govmdpi.comaxispharm.com. The bioorthogonal reaction allows for the selective labeling of these biomolecules within their native environment researchgate.net.

Proteins: Genetic code expansion techniques can incorporate non-canonical amino acids (ncAAs) bearing strained dienophiles into proteins. Subsequent reaction with this compound allows for site-specific fluorescent labeling and imaging of these proteins acs.orgjove.comresearchgate.netnih.gov. This approach has been used to study bacterial secreted proteins and microproteins acs.orgjove.com.

Lipids: Bioorthogonal click chemistry, including tetrazine ligations, has been applied to the study of lipids, particularly unsaturated free fatty acids in living cells acs.org. BODIPY FL-sphingomyelin analogs have been designed to label cellular membranes and study lipid trafficking mdpi.com.

Nucleic Acids: While less common than protein or lipid labeling with this compound specifically, tetrazine ligation has been explored for nucleic acid labeling in cells due to its bioorthogonality and speed nih.gov. Fluorogenic intercalating probes with tetrazine moieties have been developed to monitor DNA and RNA nih.gov.

Advanced Bioconjugation and Chemical Proteomics Research

This compound plays a significant role in advanced bioconjugation and chemical proteomics research due to the highly efficient and selective nature of the tetrazine ligation reaction researchgate.netacs.org. This reaction allows for the covalent attachment of the fluorescent BDP FL label to biomolecules modified with complementary strained dienophiles (e.g., TCO) lumiprobe.comlumiprobe.com.

In chemical proteomics, identifying and studying protein interactions and functions often requires specific and efficient labeling strategies researchgate.net. Tetrazine ligation, utilizing probes like this compound, enables the fluorescent labeling of proteins, including those modified with ncAAs or small molecules conjugated to dienophiles researchgate.netresearchgate.netnih.gov. This allows for the visualization and tracking of target proteins, analysis of their localization, and investigation of their interactions in complex biological samples researchgate.netacs.orgjove.com. The speed and bioorthogonality of the reaction are particularly advantageous for studying protein dynamics in live cells without disrupting cellular processes researchgate.netacs.org.

Site-Specific Protein Labeling through Genetic Code Expansion with this compound

Site-specific protein labeling is crucial for understanding protein function, localization, and interactions. Genetic code expansion (GCE) allows for the incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functional groups into proteins at specific sites researchgate.netnih.govoregonstate.edu. This compound can then be used to fluorescently label these modified proteins via the rapid and selective IEDDA reaction with an ncAA bearing a complementary strained alkene, such as TCO researchgate.netnih.govoregonstate.edujove.com.

This approach overcomes limitations of traditional labeling methods, which can be less specific or disruptive to protein function jove.com. By incorporating a TCO-bearing ncAA into a protein of interest during translation, researchers can subsequently react it with this compound to achieve site-specific fluorescent tagging oregonstate.edujove.com. This has been demonstrated in studies, for example, for labeling bacterial secreted proteins to monitor their localization in host cells using super-resolution microscopy jove.com. The high efficiency and specificity of the tetrazine-TCO reaction ensure that the fluorescent label is attached precisely at the desired site, enabling accurate visualization and study of protein dynamics oregonstate.edu.

Research findings highlight the effectiveness of this method for labeling proteins that are otherwise difficult to tag without disrupting their function jove.com. Protocols have been developed for the site-specific encoding of tetrazine amino acids into proteins using optimized GCE machinery, allowing for rapid and quantitative attachment of TCO-containing labels oregonstate.edu.

Research on Bioconjugation to Peptides, Antibodies, and other Biomolecules

Bioconjugation, the process of chemically linking two biomolecules, is fundamental to developing probes, therapeutics, and diagnostics. This compound's reactivity in bioorthogonal reactions makes it valuable for conjugating the BDP FL fluorophore to various biomolecules, including peptides, antibodies, and nucleotides lumiprobe.com.

The IEDDA reaction between the tetrazine moiety of this compound and strained dienophiles on biomolecules allows for efficient and specific labeling lumiprobe.com. This is particularly useful for creating fluorescently labeled antibodies for immunostaining or imaging, labeled peptides for tracking or functional studies, and labeled nucleotides for nucleic acid research lumiprobe.comlumiprobe.com. The bioorthogonal nature of the reaction means it can be performed in complex biological mixtures or even in living cells without significantly reacting with native functional groups present on biomolecules harvard.edu.

Studies have explored the use of tetrazine-based click chemistry for conjugating fluorophores to biomolecules for various applications harvard.edu. The reaction is fast and efficient, allowing for the creation of stable conjugates lumiprobe.com.

Nucleic Acid Labeling and Characterization in Research Assays (e.g., PCR, qPCR)

This compound is also applied in the labeling and characterization of nucleic acids for use in various research assays, including PCR and qPCR . Fluorescent labeling of nucleic acids is essential for their detection, quantification, and analysis.

By incorporating modified nucleotides or oligonucleotides containing strained dienophiles, this compound can be conjugated to DNA or RNA strands stratech.co.uknih.gov. This allows for fluorescent detection in techniques like gel electrophoresis, PCR, and qPCR nih.gov. In qPCR, the high sensitivity of fluorescent detection enabled by dyes like BDP FL allows for accurate quantification of nucleic acid targets .

Research indicates the utility of tetrazine-containing probes for labeling nucleic acids to monitor them during cellular processes nih.gov. For instance, fluorogenic intercalating probes containing tetrazine have been developed to react with metabolically incorporated vinyl deoxyuridine or uridine, enabling the monitoring of DNA and RNA during mitotic cycles nih.gov. This highlights the potential for this compound, when incorporated into suitable probes, to contribute to the sensitive characterization of nucleic acids in various biological contexts.

Development of Fluorescence-Based Research Assays

The inherent fluorescence of the BDP FL moiety, combined with the bioorthogonal reactivity of the tetrazine group, makes this compound a valuable tool for developing novel fluorescence-based research assays.

Novel Fluorescence-Based Assays for Biomolecule Uptake and Delivery Studies

Fluorescence-based assays are widely used to study the uptake and delivery of biomolecules and other compounds into cells or organelles. This compound can be integrated into such assays to provide a fluorescent readout for successful delivery or uptake events.

One approach involves using a bioorthogonal reaction to activate or localize fluorescence upon successful delivery. For example, a bioorthogonal fluorescence-based assay was developed to assess drug uptake and delivery in bacteria researchgate.net. This assay utilized a tetrazine-containing fluorescent dye, such as this compound, to quantify a bioorthogonal probe localized within the bacteria via an IEDDA reaction researchgate.net. The fluorescence signal correlated with the amount of compound delivered, providing a medium-to-high throughput method for screening uptake researchgate.net.

This type of assay allows for the sensitive and specific detection of delivered molecules, offering advantages over less sensitive or more labor-intensive methods researchgate.net. The turn-on fluorescence properties of some tetrazine probes upon reaction can also improve signal-to-background ratios harvard.edunih.gov.

High-Throughput Screening Methodologies Employing this compound

High-throughput screening (HTS) is essential for rapidly identifying potential drug candidates or biological probes from large libraries. This compound's fluorescent properties and rapid bioorthogonal reactivity are well-suited for integration into HTS methodologies.

Fluorescence-based HTS assays benefit from the sensitivity and speed of fluorescence detection. Assays that utilize the fast kinetics of the tetrazine-TCO click reaction can be performed quickly, making them amenable to HTS formats lumiprobe.comoregonstate.edu. This compound can serve as a fluorescent label in assays designed to screen for inhibitors, activators, or molecules that interact with specific targets, where a labeling or conjugation event is part of the assay readout.

The development of fluorescence-based assays for biomolecule uptake and delivery that are adaptable to plate readers exemplifies how this compound can be used in medium-to-high throughput settings researchgate.net. The ability to rapidly label or detect targets with a fluorescent signal in a specific and efficient manner is a key advantage for HTS applications.

Research in Advanced Materials and Theranostic Probe Design

Beyond its applications in labeling and assays, this compound is also being explored in the design of advanced materials and theranostic probes. Theranostic probes combine diagnostic and therapeutic functionalities.

The BDP FL fluorophore's favorable photophysical properties make it attractive for imaging applications, while the tetrazine group provides a handle for targeted delivery or activation. Researchers have developed drug delivery systems that utilize tetrazine chemistry to create theranostic agents . For instance, constructs combining BDP TR (another BDP variant with similar bioorthogonal properties) with therapeutic agents have been designed for selective drug release . While the specific application of this compound in theranostic probes is an active area of research, the principles demonstrated with similar tetrazine-functionalized fluorophores suggest its potential in this field.

In advanced materials, fluorescent dyes like BDP derivatives have been explored for applications such as organic solar cells, aiming to enhance efficiency through improved light absorption and charge transport . The ability to precisely incorporate fluorophores into materials using bioorthogonal chemistry could open new avenues for creating functional materials with tailored optical properties.

Incorporation of this compound into Photosensitive Metal-Organic Frameworks for Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with diverse applications. The incorporation of photosensitive molecules into MOFs can yield materials with light-responsive properties. Research has explored incorporating tetrazine moieties into photosensitive MOFs. For instance, studies have introduced donor-acceptor-donor (D-A-D) photosensitive MOFs featuring tetrazine as an electron acceptor to enhance reactive oxygen species (ROS) generation upon visible light activation. researchgate.net While these studies highlight the potential of tetrazine-enhanced photosensitive MOFs, specific detailed research findings on the direct incorporation of this compound into such frameworks for research applications were not extensively detailed in the search results. However, the principle of using tetrazine within MOFs for photoactivation suggests a potential avenue for this compound, leveraging its fluorescent properties alongside the tetrazine reactivity for targeted or trackable photo-responsive MOF systems.

Studies on this compound Integration in Energy Conversion Systems

The search results did not provide specific detailed research findings on the direct integration of this compound into energy conversion systems. Some studies mention the use of related BDP dyes or tetrazine compounds in the context of material science applications like organic solar cells to enhance efficiency through improved charge transport and light absorption. However, a direct link with detailed studies on this compound in this specific application area was not established within the provided search context.

Design and Evaluation of Nanoparticle-Based Labeling and Imaging Probes

This compound is utilized in the design of nanoparticle-based probes for labeling and imaging. Its bright fluorescence in the fluorescein (B123965) channel and its tetrazine group, enabling bioorthogonal reactions, are key to these applications. lumiprobe.com BODIPY dyes, including BDP FL, are recognized for their high quantum yields and photostability, making them suitable for cellular imaging. mdpi.com, aip.org The tetrazine moiety allows for rapid and selective conjugation to molecules bearing strained olefins, facilitating the creation of targeted probes. lumiprobe.com

Research in nanoparticle-based imaging often involves formulating fluorescent dyes into nanoparticles to improve delivery efficiency and stability. nih.gov Studies have evaluated the cellular imaging capabilities of BODIPY nanoparticles, demonstrating bright fluorescence localized in specific cellular compartments, highlighting their potential for effective imaging in biological systems. mdpi.com The compatibility of this compound with bioorthogonal chemistry, specifically IEDDA reactions, makes it valuable for site-specific labeling of biomolecules on nanoparticles or within biological systems for imaging purposes. , lumiprobe.com

Spectroscopic and Computational Investigations of Bdp Fl Tetrazine

Advanced Spectroscopic Characterization Techniques for BDP FL Tetrazine

Advanced spectroscopic techniques are crucial for probing the behavior of this compound in complex environments and when conjugated to other molecules.

Fluorescence Lifetime Imaging Microscopy (FLIM) Studies of this compound Conjugates

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that provides information about the local environment of a fluorophore by measuring the decay rate of its fluorescence. While direct studies specifically detailing FLIM of this compound conjugates were not extensively found, related BDP dyes with relatively long excited-state lifetimes (around 5 nanoseconds) are noted as being suitable for fluorescence lifetime measurements and fluorescence polarization assays lumiprobe.comlumiprobe.comaip.orglumiprobe.com. The fluorescence lifetime of a fluorophore can be influenced by factors such as pH, viscosity, and the presence of quenching molecules, making FLIM a sensitive tool for monitoring cellular environments or molecular interactions involving this compound conjugates.

Two-Photon Excitation Microscopy Research with this compound Derivatives

Two-photon excitation microscopy is an imaging technique that uses near-infrared light for excitation, offering advantages such as deeper tissue penetration and reduced phototoxicity compared to single-photon excitation. BDP dyes, in general, are reported as being useful for two-photon experiments and microscopy lumiprobe.comlumiprobe.comlumiprobe.comlumiprobe.com. Research utilizing two-photon microscopy has been conducted with BODIPY dyes for imaging cellular components and processes mdpi.comelifesciences.orgresearchgate.net. While specific details on two-photon excitation research solely focused on this compound derivatives were not prominently available, the utility of related BDP variants in two-photon microscopy suggests the potential for this compound derivatives in such applications, particularly for live-cell imaging and studying dynamics within biological systems mdpi.comacs.org.

Time-Resolved Fluorescence Spectroscopy for Reaction Monitoring

Time-resolved fluorescence spectroscopy involves measuring the fluorescence decay over time after pulsed excitation. This technique can provide insights into the kinetics of chemical reactions and the formation of different species. Time-resolved single-molecule fluorescence imaging has been used to track the evolution of fluorescent subpopulations in Diels-Alder reactions involving tetrazine dyes and trans-cyclooctene (B1233481) or BCN nih.gov. This indicates the applicability of time-resolved fluorescence spectroscopy for monitoring the reaction between this compound and its dienophile partners, potentially revealing reaction intermediates and kinetics in various environments nih.govbmglabtech.com.

Computational Modeling and Theoretical Predictions for this compound

Computational methods play a significant role in understanding the behavior of fluorescent probes, including this compound, by providing theoretical insights into their electronic structure, spectroscopic properties, and reactivity.

Elucidation of Structure-Property Relationships through Computational Approaches

Computational approaches, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), can be used to study the electronic structure and predict the spectroscopic properties of molecules like this compound. Analysis of predicted Density of States (DOS), molecular orbitals, and TD-DFT calculations have been combined to explain experimental UV-vis spectra and electron transfer behavior in related complexes researchgate.net. These methods can help to understand how the chemical structure of this compound, including the linkage between the BDP FL core and the tetrazine moiety, influences its absorption and emission characteristics, as well as its fluorescence quantum yield. Computational studies can aid in the rational design of new BDP-based fluorophores with tailored spectroscopic properties.

Predictive Modeling of Reactivity and Fluorogenic Behavior of this compound

Computational modeling can also be employed to predict the reactivity of this compound in bioorthogonal reactions and to understand its fluorogenic behavior. The fluorogenic nature of tetrazine-functionalized dyes, where fluorescence is enhanced upon reaction with a dienophile, is a key advantage in wash-free imaging mdpi.com. Computational investigations, such as those using the distortion/interaction activation strain model, can reveal how structural modifications affect the activation energy of the reaction researchgate.net. Molecular docking simulations can be used to predict the accessibility of dienophiles to the tetrazine core, which is relevant for reaction kinetics and efficiency in complex biological systems . Theoretical studies have explored the mechanisms driving the fluorogenic response in tetrazine-based labels, including intramolecular charge transfer (ICT), energy transfer (EnT), internal conversion (IC), electron transfer (ET), and photoinduced electron transfer (PET) nih.gov. Understanding these mechanisms through computational modeling can help optimize the fluorogenic turn-on ratio of this compound and its derivatives for improved signal-to-background in imaging applications nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound131954287

Spectroscopic Properties of this compound

PropertyValueUnitSource
Excitation/Absorption Maximum503nm lumiprobe.comlunanano.ca
Emission Maximum509nm lumiprobe.comlunanano.caaip.org
Molar Extinction Coefficient (ε)92000L⋅mol⁻¹⋅cm⁻¹ lumiprobe.comlunanano.ca
Fluorescence Quantum Yield0.97- lumiprobe.comaip.org

Future Directions and Emerging Research Avenues for Bdp Fl Tetrazine

Development of Next-Generation BDP FL Tetrazine Probes with Tuned Properties

The advancement of this compound applications is intrinsically linked to the ability to fine-tune its chemical and photophysical properties. Researchers are actively pursuing the rational design and synthesis of new probes to enhance their performance in biological environments. rsc.org A primary goal is to create "turn-on" or fluorogenic probes, which are initially non-fluorescent (quenched) and only become brightly fluorescent after reacting with their target. nih.gov This strategy significantly improves the signal-to-noise ratio for sensitive detection.

Key strategies for tuning probe properties include:

Fluorophore and Linker Modification : The core BDP FL fluorophore is known for its high quantum yield (approaching 0.97) and photostability, but also its relatively small Stokes shift. lumiprobe.comaip.org By modifying the BODIPY structure or the linker connecting it to the tetrazine, researchers can alter spectral properties. mdpi.com Innovations include creating probes with emissions spanning from the visible to the near-infrared (NIR) spectrum, which is advantageous for deep-tissue imaging. rsc.org The introduction of polyethylene (B3416737) glycol (PEG) linkers can also improve water solubility and pharmacokinetic properties. hodoodo.com

Fluorogenic Mechanisms : The fluorescence of BDP FL is often quenched by the attached tetrazine through mechanisms like Förster Resonance Energy Transfer (FRET) or through-bond energy transfer (TBET). rsc.org Upon reaction with a dienophile like trans-cyclooctene (B1233481) (TCO), the tetrazine is consumed, FRET or TBET is inhibited, and the fluorescence of the BDP dye is restored. researchgate.netrsc.org The development of probes utilizing TBET has shown the potential for a 1000-fold increase in fluorescence upon reaction. rsc.org Other strategies involve directly integrating the tetrazine into the fluorophore's π-conjugated system to control fluorescence activation. rsc.org

Enhanced Stability and Kinetics : While methyltetrazine provides greater stability in aqueous buffers compared to unsubstituted tetrazine, research continues to explore new tetrazine derivatives. lumiprobe.com The goal is to optimize the balance between probe stability and reaction kinetics for specific applications, ensuring the probe remains inert until it encounters its target dienophile. nih.gov

Table 1: Photophysical Properties of BDP FL Probes

PropertyValueReference
Excitation Maximum (Absorbance)503 nm lumiprobe.comaip.org
Emission Maximum509 nm lumiprobe.comaip.org
Molar Extinction Coefficient (ε)92,000 L⋅mol⁻¹⋅cm⁻¹ lumiprobe.com
Fluorescence Quantum Yield (Φ)0.97 lumiprobe.comaip.org
Molecular Weight475.3 g/mol lumiprobe.com

Expanding the Scope of this compound in Novel Bioorthogonal Applications

The unique characteristics of this compound are enabling its use in increasingly sophisticated biological investigations beyond simple labeling. Its ability to participate in rapid and specific "click" reactions inside or on the surface of living cells opens up new frontiers in chemical biology. jove.comnih.gov

Emerging applications include:

Assessing Cellular Uptake and Delivery : A fluorescence-based assay was developed using this compound to evaluate the uptake of antimicrobial compounds into Escherichia coli. rsc.orgresearchgate.net The assay indirectly measures the accumulation of azide-functionalized compounds by quantifying unreacted bioorthogonal handles with this compound, providing a medium-to-high throughput tool for screening compound delivery. researchgate.net

Super-Resolution Imaging : this compound is being employed in advanced microscopy techniques like direct stochastic optical reconstruction microscopy (dSTORM). jove.com By using genetic code expansion to incorporate a non-canonical amino acid like trans-cyclooct-2-en-L-Lysine (TCO*A) into a specific protein, researchers can label it with this compound and visualize its subcellular location with high precision. jove.com This has been successfully applied to image bacterial proteins secreted into host cells, offering insights into host-pathogen interactions. jove.com

Detection of Biomolecules : Fluorogenic tetrazine probes are being adapted to detect other classes of biomolecules, such as nucleic acids. For instance, tetrazine-based systems have been developed for the fluorogenic detection of specific mRNA and oncogenic microRNA at picomolar concentrations in living cells. nih.govnih.gov

Metabolic Labeling and Activity Mapping : The reactivity of this compound with metabolically incorporated dienophiles allows for the imaging of various cellular processes. This includes mapping enzyme activity, studying lipid metabolism, and monitoring changes in the cellular microenvironment. researchgate.net

Table 2: Examples of Novel Bioorthogonal Applications for this compound

Application AreaResearch FindingReference(s)
Drug Delivery Development of a fluorescence assay to quantify the uptake of antimicrobials in E. coli. rsc.orgresearchgate.net
Super-Resolution Microscopy Visualization of secreted bacterial proteins in host cells via genetic code expansion and this compound labeling. jove.com
Nucleic Acid Detection Fluorogenic detection of target mRNA and microRNA in live cells at very low concentrations. nih.govnih.gov
Lipid Research Study of unsaturated free fatty acid uptake and processing in live cells. researchgate.net

Advanced Integration of this compound in Multimodal Imaging Research Platforms

A significant future direction for this compound is its incorporation into multimodal imaging platforms, which combine the strengths of two or more imaging techniques. nih.govresearchgate.net This approach provides complementary information, for example, by merging the high sensitivity and resolution of fluorescence imaging for image-guided surgery with the whole-body visualization capabilities of nuclear imaging (PET or SPECT). nih.govresearchgate.net

Key developments in this area include:

Dual Optical/Nuclear Imaging Probes : Researchers have successfully created single molecular scaffolds that contain a BDP-type fluorophore, a tetrazine for bioorthogonal conjugation, and a chelator for incorporating a radiometal. nih.gov This allows for the creation of a single probe that can be used for both fluorescence and nuclear imaging.

Pretargeting Strategies : The fast reaction between tetrazine and a dienophile like TCO is ideal for pretargeting approaches. In this method, a biomolecule (like an antibody) modified with TCO is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, the smaller, fast-clearing this compound-based imaging agent is administered, which rapidly "clicks" to the pre-localized antibody, enhancing image contrast and reducing background signal. nih.gov

Theranostic Applications : The integration of this compound extends to theranostics, a field combining therapy and diagnostics. The same molecular platform used for imaging can be adapted for therapy by swapping the diagnostic radiometal (like indium-111 (B102479) for SPECT) with a therapeutic one (like actinium-225, an alpha emitter). nih.gov The BDP FL component can still serve as an optical reporter for research or surgical guidance. nih.gov The development of these multifaceted platforms demonstrates the versatility of this compound as a critical component in the future of advanced molecular imaging and personalized medicine. nih.govresearchgate.net

Q & A

Q. How does the molecular design of BDP FL tetrazine enable fluorogenic labeling in bioorthogonal chemistry?

this compound combines a boron-dipyrromethene (BDP) fluorophore with a methyltetrazine group, leveraging the inverse electron-demand Diels-Alder (IEDDA) reaction. The tetrazine acts as an electron-deficient diene, reacting rapidly with strained dienophiles (e.g., trans-cyclooctene) to form stable conjugates. The BDP fluorophore exhibits high quantum yield and photostability in the fluorescein (FAM) channel (488 nm excitation), while the tetrazine’s conjugation quenches fluorescence until the IEDDA reaction occurs, enabling fluorogenic "turn-on" labeling .

Q. What are the key considerations for selecting reaction partners in this compound-based labeling?

Critical factors include:

  • Dienophile Strain : Trans-cyclooctenes (TCOs) or cyclopropenes provide faster reaction kinetics (k > 10³ M⁻¹s⁻¹) compared to less strained alkenes .
  • Solvent Compatibility : this compound is stable in aqueous buffers but requires optimization of pH (neutral to slightly basic) and temperature (4–37°C) to balance reaction rate and probe stability .
  • Fluorogenicity : Direct conjugation of tetrazine to the fluorophore (vs. spacer-linked designs) maximizes quenching efficiency, enhancing signal-to-background ratios post-reaction .

Q. How is this compound validated for specificity in live-cell imaging?

Validation involves:

  • Negative Controls : Using wild-type cells lacking dienophile-tagged biomolecules to confirm minimal background fluorescence .
  • Competition Assays : Adding excess non-fluorescent tetrazine to block labeling, demonstrating specificity .
  • Kinetic Profiling : Time-lapsed imaging to confirm reaction completion within minutes, compatible with live-cell timelines .

Advanced Research Questions

Q. How can fluorogenic responses of this compound be optimized for high-resolution microscopy?

Optimization strategies include:

  • Structural Tuning : Direct conjugation of tetrazine to the BDP core (e.g., 1a–b in ) enhances quenching via internal conversion, outperforming through-bond energy transfer (TBET) or π-extended designs .
  • Dye-Loading Adjustments : Titrating probe concentration (nanomolar to micromolar) to balance labeling efficiency and cytotoxicity .
  • Multiplexing : Pairing this compound with orthogonal probes (e.g., Cy5-tetrazine) for simultaneous detection of multiple targets .

Q. What methodologies resolve contradictions in reported reaction kinetics of tetrazine-dienophile pairs?

Discrepancies arise from solvent effects, dienophile strain, and measurement techniques. To address:

  • Stopped-Flow Kinetics : Provides real-time data in biologically relevant media (e.g., plasma) .
  • Computational Modeling : Density functional theory (DFT) calculations predict reaction rates and solvent interactions, as demonstrated in hexane vs. aqueous systems .
  • Standardized Buffers : Using PBS or HEPES at controlled ionic strength minimizes variability .

Q. How can this compound be integrated into electrochemical biosensing platforms?

Tetrazines can be electrochemically reduced to dihydrotetrazines, rendering them inert. This property enables spatiotemporal control over labeling:

  • Microelectrode Functionalization : Immobilizing this compound on gold electrodes allows redox-triggered activation, useful in biosensors for real-time metabolite detection .
  • Redox Cycling : Applying alternating potentials to reversibly switch tetrazine reactivity, enabling dynamic labeling in vitro .

Q. What protocols ensure efficient site-specific protein labeling using this compound?

  • Genetic Encoding : Incorporating dienophile-tagged unnatural amino acids (e.g., styrene-modified lysine) via amber codon suppression in E. coli or mammalian cells .
  • Post-Purification Labeling : Reacting purified proteins with this compound (10–100 µM) in PBS for 10–30 minutes, followed by size-exclusion chromatography to remove excess dye .

Q. How does this compound compare to other fluorogenic probes in pretargeted in vivo imaging?

  • Kinetic Advantage : this compound’s rapid IEDDA kinetics (vs. slower Staudinger ligation) reduces background in pretargeted tumor imaging .
  • Blood-Brain Barrier Penetration : Smaller molecular weight (<500 Da) and lipophilicity enable in vivo CNS applications, as shown with ¹⁸F-labeled tetrazine analogs .

Methodological Tables

Q. Table 1. Comparison of Fluorogenic Probe Designs

Design StrategyFluorogenicity (ΔF/F₀)Live-Cell CompatibilityReference
Direct conjugation15–20xYes
TBET (phenylene-linked)5–8xLimited
π-Extended conjugation3–5xNo

Q. Table 2. Reaction Kinetics of this compound with Dienophiles

Dienophilek (M⁻¹s⁻¹)SolventReference
Trans-cyclooctene (TCO)2.4 × 10³PBS, pH 7.4
Cyclopropene1.1 × 10³DMSO/H₂O
Norbornene2.5 × 10²THF

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.